3-[5-(4-Bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
Description
Properties
IUPAC Name |
3-[5-(4-bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O/c21-16-10-8-14(9-11-16)17-13-18(15-5-2-1-3-6-15)25-20(22-17)23-19(24-25)7-4-12-26/h1-3,5-6,8-11,13,18,26H,4,7,12H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCFAGLZSLEQBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)CCCO)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction using bromine or a brominating agent.
Attachment of the Phenyl Group: The phenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck coupling.
Formation of the Propanol Side Chain: The final step involves the addition of the propanol side chain through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Group
The 4-bromophenyl group facilitates palladium-catalyzed cross-coupling reactions. While direct data for this compound is limited, analogous reactions with brominated triazolopyrimidines suggest:
Key Insight : The bromine atom’s position (para to the triazolopyrimidine core) enhances reactivity in cross-coupling reactions, enabling diversification of the aryl group .
Functionalization of the Propanol Side Chain
The hydroxyl group undergoes typical alcohol reactions:
Oxidation
- Reagent : CrO₃/H₂SO₄ (Jones reagent)
- Product : Corresponding ketone (3-[5-(4-bromophenyl)-7-phenyl-4,7-dihydro triazolo[1,5-a]pyrimidin-2-yl]propan-1-one)
- Outcome : Improved lipophilicity but reduced hydrogen-bonding capacity .
Esterification
- Reagent : Acetyl chloride/pyridine
- Product : Acetylated derivative (propan-1-ol → propan-1-yl acetate)
- Application : Enhances membrane permeability in pharmacokinetic studies .
Triazole Ring Modifications
The 1,2,4-triazole ring participates in cycloaddition and alkylation:
1,3-Dipolar Cycloaddition
- Reagent : Nitrile imines (generated in situ from hydrazonoyl halides)
- Product : Spirocyclic or fused triazolo-pyrimidine hybrids
- Conditions : EtOH, triethylamine, room temperature .
Example : Reaction with ethyl 2-chloro-2-(2-phenylhydrazono)acetate yields thiadiazoline derivatives .
Alkylation
- Reagent : 3,4-Dichlorobenzyl chloride
- Product : N-Benzylated triazole derivatives
- Mechanism : SN2 displacement at the triazole nitrogen .
Reduction of the Dihydropyrimidine Moiety
- Reagent : LiAlH₄/THF
- Product : Fully saturated pyrimidine ring
- Impact : Alters planarity and potential DNA intercalation properties.
Acid/Base-Mediated Rearrangements
Under acidic conditions (HCl/EtOH), the dihydropyrimidine ring undergoes dehydration:
- Product : Aromatic pyrimidine core with loss of H₂O
- Significance : Stabilizes the ring system but reduces conformational flexibility .
Comparative Reactivity with Structural Analogs
The table below contrasts reactions of this compound with related triazolopyrimidines:
Synthetic Pathways to Derivatives
A multi-step synthesis route for analogs involves:
- Core Formation : Condensation of 4-bromophenylacetone with aminotriazole.
- Side-Chain Introduction : Grignard addition to install the propanol moiety.
- Functionalization : Late-stage coupling/oxidation to diversify substituents .
Critical Reagents :
Scientific Research Applications
3-[5-(4-Bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-[5-(4-Bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazolopyrimidine core is known to interact with nucleic acids and proteins, influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(4-Chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
- 3-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
Uniqueness
The presence of the bromophenyl group in 3-[5-(4-Bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
Biological Activity
The compound 3-[5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is a member of the triazolopyrimidine family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a complex structure characterized by a triazole ring fused to a pyrimidine ring with bromophenyl and phenyl substituents. Its molecular formula is with a molecular weight of approximately 396.27 g/mol. The presence of the bromine atom enhances its reactivity and biological activity.
Synthesis
The synthesis typically involves the cyclization of appropriate precursors. A common method includes reacting 2-hydrazinopyridine with suitable aldehydes under specific conditions to form the triazolopyrimidine core. Optimization of reaction conditions is crucial for maximizing yield and purity.
Antimicrobial Properties
Research indicates that compounds within the triazolopyrimidine class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to This compound demonstrate effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest promising potential as new antibiotics .
Anticancer Activity
The compound has also been evaluated for anticancer properties. It has been reported to inhibit specific kinases involved in cancer cell proliferation. For example, docking studies indicate that it binds effectively to target proteins associated with cancer pathways, showing potential for development as an anticancer agent .
The biological activity of this compound may be attributed to its ability to interact with various biological targets. The bromophenyl group allows for significant interactions with enzymes and receptors due to its electron-withdrawing properties. This interaction can lead to enzyme inhibition or modulation of receptor activity .
Study 1: Antimicrobial Efficacy
A study conducted on a series of triazolopyrimidine derivatives found that This compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's MIC values were significantly lower than those of standard antibiotics .
Study 2: Anticancer Properties
In a preclinical study assessing the anticancer effects of various triazolopyrimidines, this compound demonstrated strong inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study highlighted its potential as a lead compound for further development in cancer therapeutics .
Comparative Analysis
To illustrate the unique properties of This compound , a comparison with similar compounds is beneficial:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Structure A | Moderate | Low |
| Compound B | Structure B | High | Moderate |
| Target Compound | Target Structure | High | High |
Q & A
Basic Research Question
- 1H/13C NMR : Assign peaks for the triazole (δ 7.5–8.5 ppm) and pyrimidine (δ 6.0–7.0 ppm) protons, with bromophenyl groups showing distinct splitting patterns (e.g., doublets at δ 7.2–7.8 ppm) .
- HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to verify purity >95% .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error for precise mass validation .
How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting patterns in NMR spectra?
Advanced Research Question
Contradictions may arise from dynamic rotational isomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Identify coalescence temperatures to detect conformational exchange .
- 2D NMR (COSY, HSQC) : Map coupling between protons and carbons to distinguish overlapping signals .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to validate assignments .
What structure-activity relationship (SAR) strategies are applicable to evaluate the biological potential of this compound?
Advanced Research Question
- Core Modifications : Substitute the 4-bromophenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to assess activity changes .
- Propanol Side Chain : Investigate the role of the hydroxyl group in hydrogen bonding via in vitro assays (e.g., enzyme inhibition).
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrophobic/electronic features linked to target binding .
How can computational methods predict the binding affinity and toxicity profile of this compound?
Advanced Research Question
- Docking Studies : Autodock Vina or Glide can model interactions with targets like kinases or GPCRs. Prioritize docking poses with low RMSD (<2 Å) .
- ADMET Prediction : Tools like SwissADME assess logP (optimal 2–3), bioavailability, and CYP450 inhibition risks .
- MD Simulations : Run 100-ns simulations (AMBER force field) to evaluate binding stability and conformational dynamics .
What experimental controls are essential when assessing the compound’s stability under varying pH and temperature conditions?
Basic Research Question
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24h, monitoring degradation via HPLC .
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Store samples at -20°C in amber vials to prevent photodegradation .
- Negative Controls : Include solvent-only and scaffold analogs to distinguish compound-specific degradation pathways.
How can researchers address low yields in multi-step syntheses involving triazolo-pyrimidine intermediates?
Advanced Research Question
- Intermediate Trapping : Use LC-MS to identify unstable intermediates (e.g., enolates) and optimize quenching steps .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 12h) and improve yields by 15–20% .
- DoE (Design of Experiments) : Apply Taguchi methods to optimize variables (catalyst loading, temperature) with minimal trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
